molecular formula C12H18O3 B13186572 Methyl 3'-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate

Methyl 3'-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13186572
M. Wt: 210.27 g/mol
InChI Key: VWXYUQHYMSMREH-UHFFFAOYSA-N
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Description

Methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate is a complex organic compound with the molecular formula C₁₂H₁₈O₃. This compound features a unique spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom. The presence of an oxirane (epoxide) ring and a carboxylate ester group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the annulation and epoxidation steps to ensure high yield and purity. The esterification step can be carried out in large batch reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxirane ring can undergo oxidation to form diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

    Oxidation: mCPBA for epoxidation.

    Reduction: LiAlH₄ for ester reduction.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Diols: From oxidation of the oxirane ring.

    Alcohols: From reduction of the ester group.

    Substituted Epoxides: From nucleophilic substitution reactions.

Scientific Research Applications

Methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The unique spiro structure is valuable for designing bioactive molecules with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties such as high strength and flexibility.

Mechanism of Action

The mechanism of action of methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets:

    Epoxide Ring Opening: The oxirane ring can react with nucleophiles, leading to the formation of new bonds and functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed to form carboxylic acids and alcohols, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 2'-propan-2-ylspiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C12H18O3/c1-7(2)12(10(13)14-3)11(15-12)5-4-8-6-9(8)11/h7-9H,4-6H2,1-3H3

InChI Key

VWXYUQHYMSMREH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C2(O1)CCC3C2C3)C(=O)OC

Origin of Product

United States

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